2-Methyloxetane-2-carboxylic acid
Overview
Description
2-Methyloxetane-2-carboxylic acid is a chemical compound with the CAS Number: 1305207-92-4 . It has a molecular weight of 116.12 and its IUPAC name is this compound . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of oxetane derivatives, including this compound, has been a subject of numerous studies . The synthesis often involves the formation of an oxetane ring from an epoxide, requiring moderate heating due to the activation energy involved .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H8O3 . The InChI code for this compound is 1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7) .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 116.12 .Scientific Research Applications
Synthesis Processes
Synthesis of 2 H-Chromene-3-carboxylic Acid : A study demonstrates an efficient synthesis of 2 H-chromene-3-carboxylic acids, utilizing a redox-neutral C-H activation and annulation cascade involving methyleneoxetanones, a process that features 2-methyloxetane-2-carboxylic acid derivatives (Zhou et al., 2018).
Formation of 1,3-Dioxanium Salts : In a reaction involving 2-methyloxetane with benzoylium hexachloroantimonate(VI), 1,3-dioxanium hexachloroantimonate is formed, showcasing a reaction pathway involving this compound as a key intermediate (Kosulina, 2001).
Chemical Reactions and Analysis
Oxidation of Methyl Group in Aromatic Nucleus : A study reports a method for oxidizing methyl groups in aromatic nuclei to carboxylic acids, with this compound potentially being involved in similar oxidation processes (Tada et al., 2011).
Capillary Gas Chromatographic-Mass Spectrometric Analysis : This technique is used for measuring certain compounds in human plasma or serum, where this compound derivatives could be involved as analytes or standards (Cosulich et al., 1985).
Biological and Chemotherapeutic Applications
Biosynthesis of 2-Hydroxyisobutyric Acid (2-HIBA) : Utilizing carboxylic acids like this compound, this study explores the biosynthesis of 2-HIBA, which serves as a building block for polymer synthesis (Rohwerder & Müller, 2010).
Nano Organo Solid Acids in Green Chemistry : The study of novel nano organo solid acids for catalytic applications, including the synthesis of various acid derivatives, potentially involves the use of this compound (Zolfigol et al., 2015).
Properties
IUPAC Name |
2-methyloxetane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHPSLZRBPPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621870 | |
Record name | 2-Methyloxetane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305207-92-4 | |
Record name | 2-Methyloxetane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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